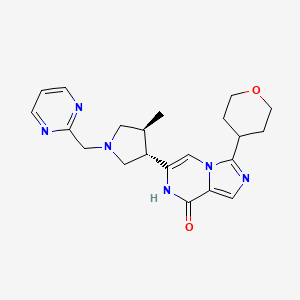![molecular formula C14H16ClN4 B611524 7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine CAS No. 38150-37-7](/img/structure/B611524.png)
7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U 34599 stimulates the production of tissue-type plasminogen activator.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modification
Azolo[1,4]diazepines, including pyrazolo[4,3-e][1,4]diazepines, are significant for designing compounds with pharmacological potential. The synthesis methods and structural functionalization of these compounds, including pyrazolo[4,3-e][1,4]diazepines, are crucial in creating synthetic and biological derivatives with diverse applications (Kemskii, Bol’but, Dmytriv, & Vovk, 2017).
Antimicrobial and Antifungal Activities
1H-1,4-Diazepines containing the pyrazolo[4,3-e][1,4]diazepine moiety have been studied for their antimicrobial, antifungal, and anthelmintic activities, indicating their potential in treating various infections (Kumar & Joshi, 2009).
Crystal Structure Analysis
Studies on compounds like 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which are structurally related to pyrazolo[4,3-e][1,4]diazepines, have been conducted to understand their crystal structure and molecular interactions. This research is crucial in pharmaceutical development (Low, Cobo, Insuasty, Insuasty, Nogueras, & Sánchez, 2002).
Novel Derivatives Development
Efficient syntheses have been developed for derivatives of pyrazolo[4,3-e][1,4]diazepines with possible pharmacological activity in the central nervous system, indicating their potential for developing new drugs for neurological conditions (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Chemical Transformations
The study of reactions involving compounds like 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride provides insights into the chemical behavior of pyrazolo[4,3-e][1,4]diazepines. Understanding these reactions is key in synthesizing new compounds with desired properties (Khutova, Klyuchko, Gurenko, Vasilenko, Rusanov, & Brovarets, 2013).
Eigenschaften
CAS-Nummer |
38150-37-7 |
|---|---|
Produktname |
7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine |
Molekularformel |
C14H16ClN4 |
Molekulargewicht |
275.76 |
IUPAC-Name |
4H-(1,2,4)Triazolo(4,3-a)(1,4)diazepine, 8-chloro-1,4-dimethyl-6-phenyl- |
InChI |
InChI=1S/C14H16ClN4/c1-17-14-9-18(15)8-13(10-19(14,2)11-16-17)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
ZXVWCRRRUKUGPJ-UHFFFAOYSA-N |
SMILES |
C[N]12C(N(C)N=C2)=CN(Cl)C=C(C3=CC=CC=C3)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
U 34599; U34599; U-34599 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)


![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)

